molecular formula C16H8Br2FNO3 B12119572 6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12119572
M. Wt: 441.04 g/mol
InChI Key: WAEGELZYCVCWAU-UHFFFAOYSA-N
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Description

6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a chromene derivative, followed by the introduction of the fluorophenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The presence of bromine atoms makes it suitable for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are often used.

    Coupling Reactions: Palladium catalysts and arylboronic acids are typically employed in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted chromene derivatives, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
  • N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties. The combination of these substituents can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications.

Properties

Molecular Formula

C16H8Br2FNO3

Molecular Weight

441.04 g/mol

IUPAC Name

6,8-dibromo-N-(4-fluorophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H8Br2FNO3/c17-9-5-8-6-12(16(22)23-14(8)13(18)7-9)15(21)20-11-3-1-10(19)2-4-11/h1-7H,(H,20,21)

InChI Key

WAEGELZYCVCWAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)F

Origin of Product

United States

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